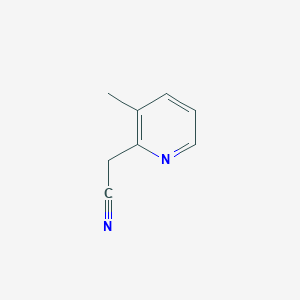

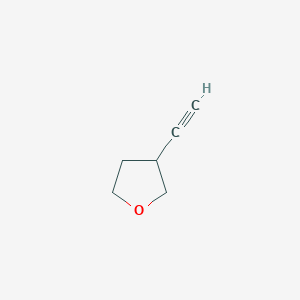

2-(3-Methylpyridin-2-YL)acetonitrile

Übersicht

Beschreibung

The compound "2-(3-Methylpyridin-2-yl)acetonitrile" is a functionalized nitrile derivative that is part of a broader class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds with a single nitrogen atom in a six-membered ring structure. The presence of the acetonitrile group attached to the pyridine ring suggests potential reactivity and applications in various chemical syntheses.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. One such method involves domino reactions, which are a series of reactions that occur sequentially without the need to isolate intermediates. For instance, functionalized 2-amino hydropyridines and 2-pyridinones can be synthesized via domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, using triethylamine as a base catalyst . Another approach for synthesizing pyridine derivatives is through ring transformation reactions, which can lead to regioselective synthesis of pyrimidinylidene acetonitriles . Electrochemical methods also offer a route to synthesize pyridinium derivatives, as demonstrated by the oxidation of dihydropyridines in acetonitrile .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and diverse, depending on the substituents attached to the pyridine ring. X-ray diffraction is a common technique used to determine the crystal structure of these compounds, providing detailed information about their geometry and conformation . Spectroscopic methods such as IR, NMR, and UV-visible spectroscopy are also employed to study the structural features of pyridine derivatives .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the reaction of pyrazolinylpyridine with different reagents can yield a variety of oxopyrazolinylpyridines and related pyridopyrimidines . Tandem Michael addition/imino-nitrile cyclization is another reaction pathway that can be used to synthesize triazolylpyridine derivatives . Electrosynthesis can also be used to prepare dimethylarylpyridine dicarbonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity, acidity, and stability. The optical properties, such as absorption and fluorescence, can be studied using UV-vis absorption and fluorescence spectroscopy, and these properties can be influenced by the solvent used . The solid-state structure can be analyzed using X-ray analysis, which can reveal the presence of hydrogen bonding or (\pi)-(\pi) stacking interactions .

Wissenschaftliche Forschungsanwendungen

-

Organic Synthesis

- Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .

- It has led to the development of new methods for the synthesis of a variety of important compounds .

- The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .

- Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

-

Flow Synthesis of 2-Methylpyridines

- A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup .

- The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

- Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .

- This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

-

Electrochemical Conversions

- Acetonitrile is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties .

- It has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

- More applications that utilize acetonitrile in electrochemistry are worth developing .

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

-

Catalyzed Carbon-Heteroatom Bond Formation

- Acetonitrile can be used as an important synthon in many types of organic reactions .

- Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis .

- Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

-

Green Chemistry

- A series of simple 2-methylpyridines were synthesized in an expedited and convenient manner using a simplified bench-top continuous flow setup .

- The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

- This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

Zukünftige Richtungen

The future directions for “2-(3-Methylpyridin-2-YL)acetonitrile” and its derivatives could involve further exploration of their potential biological activities . For instance, some of the synthesized compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC , indicating that they might be developed into novel anti-fibrotic drugs.

Eigenschaften

IUPAC Name |

2-(3-methylpyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRAMQREQUOGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627313 | |

| Record name | (3-Methylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylpyridin-2-YL)acetonitrile | |

CAS RN |

38203-11-1 | |

| Record name | 3-Methyl-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38203-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)

![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)